molecular formula C18H13F3N2O2S B12150634 (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12150634
M. Wt: 378.4 g/mol
InChI Key: HIBIPDOQLNXDRW-GDNBJRDFSA-N
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Description

(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of methoxybenzylidene and trifluoromethylphenyl groups further enhances its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the cyclization of appropriate thiourea derivatives with α-halo ketones under basic conditions to form the thiazolidinone ring.

    Introduction of Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and 2-methoxybenzaldehyde in the presence of a suitable catalyst.

    Addition of Trifluoromethylphenyl Group:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing high-throughput screening techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzylidene group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5Z)-5-(2-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to the presence of both methoxybenzylidene and trifluoromethylphenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13F3N2O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13F3N2O2S/c1-25-14-9-5-2-6-11(14)10-15-16(24)23-17(26-15)22-13-8-4-3-7-12(13)18(19,20)21/h2-10H,1H3,(H,22,23,24)/b15-10-

InChI Key

HIBIPDOQLNXDRW-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2

Origin of Product

United States

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